Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This specific compound features a complex structure with multiple substituents, making it unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with amines under specific conditions. For instance, the reaction of benzoic acid with isopropylamine in the presence of a dehydrating agent like thionyl chloride can yield the desired benzamide compound. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated benzamides, substituted amides
Scientific Research Applications
Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N-Diisopropylbenzamide: A benzamide derivative with two isopropyl groups attached to the amide nitrogen.
2-Methylbenzamide: A benzamide derivative with a methyl group attached to the aromatic ring.
Uniqueness
Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
159888-25-2 |
---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-[(2S)-pent-4-en-2-yl]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C18H27NO/c1-7-10-15(6)16-11-8-9-12-17(16)18(20)19(13(2)3)14(4)5/h7-9,11-15H,1,10H2,2-6H3/t15-/m0/s1 |
InChI Key |
PNEYBYDCSQEUOF-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CC=C)C1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.